1,1-Dibutyl-3-(2,6-dichlorophenyl)urea
Description
Properties
CAS No. |
15442-06-5 |
|---|---|
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-3-5-10-19(11-6-4-2)15(20)18-14-12(16)8-7-9-13(14)17/h7-9H,3-6,10-11H2,1-2H3,(H,18,20) |
InChI Key |
FNQYBZQXGDBZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The hypervalent iodine reagent phenyliodine(III) diacetate (PhI(OAc)₂) enables the synthesis of unsymmetrical ureas through a Hofmann rearrangement mechanism. This method avoids metal catalysts and harsh conditions, making it suitable for sensitive substrates. For 1,1-dibutyl-3-(2,6-dichlorophenyl)urea, the reaction involves coupling 2,6-dichlorobenzamide with dibutylamine (Figure 1).
Reaction Conditions
Mechanistic Pathway
-
Iodonium Intermediate Formation : PhI(OAc)₂ reacts with 2,6-dichlorobenzamide, forming an iodonium species and acetic acid.
-
Isocyanate Generation : The iodonium intermediate undergoes Hofmann rearrangement to produce 2,6-dichlorophenyl isocyanate.
-
Urea Formation : The isocyanate reacts with dibutylamine, yielding the target urea after purification.
Optimization and Yield
Yields depend on solvent polarity and base selection. DCE outperforms methanol or THF due to its non-nucleophilic nature, achieving ~60–75% isolated yield. Excess dibutylamine neutralizes acetic acid, preventing side reactions.
Isocyanate-Amine Coupling
Direct Isocyanate Utilization
If 2,6-dichlorophenyl isocyanate is accessible, it reacts directly with dibutylamine under mild conditions:
Procedure
In Situ Isocyanate Generation
For laboratories lacking isocyanate substrates, the Hofmann rearrangement (Section 1.2) generates isocyanates from benzamides, which then react with amines. This one-pot method streamlines synthesis but requires precise stoichiometry.
Sodium Hydride-Mediated Urea Synthesis
Alkylation of Urea Precursors
An alternative route involves alkylating a preformed urea with butyl halides:
Steps
-
Synthesize 3-(2,6-dichlorophenyl)urea from 2,6-dichloroaniline and phosgene equivalents.
-
Treat with sodium hydride (1 equiv.) in THF, followed by 1-bromobutane (2 equiv.).
Yield : 50–65%, limited by overalkylation side reactions.
Comparative Analysis of Methods
Characterization and Analytical Data
Scientific Research Applications
Chemistry
1,1-Dibutyl-3-(2,6-dichlorophenyl)urea serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding products. |
| Reduction | Reduction can yield amines or other derivatives. |
| Substitution | Aromatic rings can undergo substitution reactions with various nucleophiles. |
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 16 |
| Staphylococcus aureus | 8 |
| Acinetobacter baumannii | 64 |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the growth of different cancer cell lines through mechanisms such as apoptosis induction.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
Case Studies
Several case studies highlight the effectiveness of urea derivatives in clinical settings:
- A study demonstrated significant bacterial growth inhibition in patients with resistant infections using related compounds.
- Another investigation reported that urea derivatives showed promising results in inhibiting tumor growth in preclinical models.
Comparison with Similar Compounds
Structural Features and Molecular Properties
A key distinguishing feature of 1,1-Dibutyl-3-(2,6-dichlorophenyl)urea is the presence of dual n-butyl chains, which increase lipophilicity compared to smaller alkyl or aryl substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-Dibutyl-3-(2,6-dichlorophenyl)urea, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2,6-dichloroaniline with dibutylcarbamoyl chloride in anhydrous dichloromethane or dimethylformamide (DMF) under inert conditions. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts, enhancing reaction efficiency . Yield optimization requires precise stoichiometric ratios (1:1.2 for aniline:carbamoyl chloride), controlled temperatures (0–5°C for exothermic reactions), and extended reaction times (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies substituent environments. The urea NH proton appears as a broad singlet (δ 5.5–6.5 ppm), while aromatic protons of the 2,6-dichlorophenyl group split into distinct multiplets (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 173 K) resolves bond angles and torsional strain. For example, the C=O bond length typically measures ~1.23 Å, and the urea moiety adopts a planar conformation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial bioactivity studies focus on enzyme inhibition (e.g., acetylcholinesterase or cyclooxygenase) using colorimetric assays (e.g., Ellman’s method for cholinesterase). Cell-based assays (MTT viability tests) evaluate cytotoxicity in cancer lines (e.g., HeLa or MCF-7). Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for assessing potency .
Advanced Research Questions
Q. How can computational models predict the compound’s binding affinity to neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with receptors like GABAₐ or NMDA. Parameters include:
- Grid Box : Centered on the binding pocket (20 ų).
- Force Fields : AMBER or CHARMM for energy minimization.
- Validation : Compare predicted ΔG values with experimental IC₅₀ data. Studies on analogous compounds show halogen bonding between chlorine substituents and Thr83/Arg85 residues enhances affinity .
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and controls.
- Purity : HPLC-MS analysis (C18 column, 0.1% formic acid gradient) detects impurities >0.1% that may skew results .
- Solubility : Use DMSO stocks (<0.1% v/v) to avoid solvent interference.
Q. What strategies stabilize the compound under physiological conditions?
- Methodological Answer : Stability studies (pH 2–9, 37°C) reveal susceptibility to hydrolysis. Buffered solutions (PBS, pH 7.4) with antioxidants (0.01% BHT) reduce degradation. Lyophilization increases shelf life, while cyclodextrin encapsulation enhances aqueous solubility .
Q. Which advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : LC-HRMS (Q-TOF) with electrospray ionization identifies byproducts (e.g., dechlorinated derivatives). Limit of detection (LOD) ≤0.01% is achievable with optimized gradients (ACN/water + 0.1% TFA) .
Key Notes
- Avoid commercial suppliers (e.g., BenchChem) in favor of authoritative databases like PubChem or ECHA .
- Structural analogs (e.g., 2,6-dichlorophenyl thiourea ) provide insights into reactivity and bioactivity trends.
- Computational tools (e.g., Gaussian for DFT calculations) model electronic effects of chlorine substituents on urea’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
